molecular formula C19H12ClFN4O2S3 B11285124 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B11285124
M. Wt: 479.0 g/mol
InChI Key: UDNTZDQHEKBQFD-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide” is a thiazolo[4,5-d]pyrimidine derivative characterized by a fused bicyclic core structure. Its synthesis typically involves alkylation of a thiol-containing pyrimidinone intermediate with chloroacetamide derivatives under basic conditions, as exemplified by methodologies in related compounds (e.g., reflux with K₂CO₃ in ethanol) . The molecule features a 4-chlorophenyl substituent at position 3 of the thiazolo-pyrimidine core and a 2-fluorophenylacetamide moiety linked via a thioether bond. These structural elements are critical for its physicochemical properties, such as lipophilicity (logP ~4.54) and molecular volume (53.18 ų), which influence bioavailability and target binding .

Properties

Molecular Formula

C19H12ClFN4O2S3

Molecular Weight

479.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H12ClFN4O2S3/c20-10-5-7-11(8-6-10)25-16-15(30-19(25)28)17(27)24-18(23-16)29-9-14(26)22-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,22,26)(H,23,24,27)

InChI Key

UDNTZDQHEKBQFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives and thiazolopyrimidine intermediates. Key steps in the synthesis may involve:

    Condensation reactions: to form the thiazolopyrimidine core.

    Sulfur insertion: to introduce the sulfanylidene group.

    Acylation reactions: to attach the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with receptors: Modulating signal transduction pathways.

    Disrupt cellular processes: Leading to cell death or altered cellular function.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

  • 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Core: Thieno[3,2-d]pyrimidine (sulfur and oxygen atoms in the fused ring). Substituents: 4-chlorophenyl (position 3) and 2-(trifluoromethyl)phenylacetamide. The trifluoromethyl group increases logP (estimated ~5.2) compared to the target compound’s 2-fluorophenyl (logP ~4.54) .

Thieno[2,3-d]pyrimidine Derivatives

  • 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide (): Core: Thieno[2,3-d]pyrimidine with a tetrahydrobenzo ring. Substituents: Chloroacetohydrazide at position 4. Cytotoxicity data (IC₅₀ >5 µM) suggest lower potency compared to thiazolo derivatives .

Coumarin-Fused Thiazolo[4,5-d]pyrimidines

  • 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (): Core: Hybrid thiazolo-pyrimidine with a coumarin moiety. Substituents: Hydroxycoumarin and methylthieno groups.

Substituent Effects on Bioactivity

  • 4-Chlorophenyl vs. 7-Phenyl : The 4-chlorophenyl group in the target compound enhances electron-withdrawing effects, stabilizing the thione group (C=S) for stronger hydrogen bonding compared to 7-phenyl derivatives .
  • 2-Fluorophenyl vs.

Physicochemical and Computational Properties

Property Target Compound Thieno[3,2-d]pyrimidine Analog () Thieno[2,3-d]pyrimidine ()
Core Structure Thiazolo[4,5-d]pyrimidine Thieno[3,2-d]pyrimidine Thieno[2,3-d]pyrimidine
Molecular Weight ~463.9 g/mol ~525.8 g/mol ~390.9 g/mol
logP (Estimated) 4.54 5.2 3.8
Cytotoxicity (IC₅₀) Not reported Not reported >5 µM

Research Findings and Implications

  • Binding Affinity: The thiazolo core’s thione group may engage in stronger hydrophobic interactions and hydrogen bonding compared to thieno analogues, as suggested by docking studies using methods like Glide XP .
  • Cytotoxicity : While direct data for the target compound are lacking, structural parallels (e.g., chloro and fluoro substituents) correlate with moderate cytotoxicity in related compounds .

Biological Activity

The compound 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a derivative of thiazolo[4,5-d]pyrimidines, a class known for diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H15ClN4O3S3C_{20}H_{15}ClN_{4}O_{3}S_{3} with a molecular weight of approximately 491 g/mol. The structure features a thiazole ring fused with a pyrimidine ring and various functional groups that enhance its pharmacological potential.

PropertyValue
Molecular FormulaC20H15ClN4O3S3
Molecular Weight491 g/mol
CAS Number877655-86-2

Antimicrobial Activity

Research indicates that compounds structurally similar to this thiazolo[4,5-d]pyrimidine derivative exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the thio group in the structure is believed to contribute to this activity by enhancing interaction with microbial targets.

Anticancer Properties

Thiazolo[4,5-d]pyrimidines have also been investigated for their anticancer effects. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms often involve the modulation of key signaling pathways associated with cell growth and survival.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. For example, derivatives of this class have been shown to inhibit acetylcholinesterase (AChE) and urease effectively . These activities suggest possible applications in treating conditions related to enzyme dysregulation, such as Alzheimer's disease or urinary infections.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A series of thiazolo[4,5-d]pyrimidine derivatives were synthesized and tested against various bacterial strains.
    • Results indicated that compounds similar to our target showed effective inhibition against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Evaluation :
    • In vitro studies assessed the cytotoxicity of related compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells).
    • The IC50 values ranged from 5 to 20 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
  • Enzyme Inhibition Studies :
    • A docking study revealed strong binding interactions between the compound and AChE.
    • Kinetic assays confirmed that it acts as a non-competitive inhibitor with an inhibition constant (Ki) of approximately 0.1 µM .

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